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Abstract
(1,1-Dimethoxyethyl)benzene, also widely known as acetophenone dimethyl ketal, is a

valuable organic compound primarily utilized in synthetic chemistry. This guide provides a

comprehensive overview of its core chemical and physical properties, spectroscopic profile,

reactivity, synthesis, and applications, with a particular focus on its role as a carbonyl protecting

group. The information presented herein is intended for researchers, chemists, and

professionals in the field of drug development and organic synthesis, offering both foundational

knowledge and practical insights.

Introduction and Core Concepts
(1,1-Dimethoxyethyl)benzene (CAS No. 4316-35-2) is the dimethyl ketal derivative of

acetophenone.[1][2] Its structure consists of a benzene ring attached to a quaternary carbon

which is, in turn, bonded to a methyl group and two methoxy groups.[1] This arrangement

defines its chemical character: the ketal functional group is the center of its reactivity, while the

phenyl group influences its physical properties, such as solubility and thermal stability.
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The primary utility of this compound in a laboratory setting stems from the stability of the ketal

functional group under neutral or basic conditions, which contrasts with its controlled lability in

the presence of acid. This property makes it an excellent choice for a protecting group for the

ketone functionality of acetophenone and related structures during multi-step syntheses. By

masking the electrophilic carbonyl carbon, chemists can perform reactions on other parts of a

molecule without unintended side reactions at the ketone site.

Physicochemical and Structural Properties
(1,1-Dimethoxyethyl)benzene is typically a colorless to pale yellow liquid with an aromatic

odor.[1] It is readily soluble in common organic solvents but demonstrates limited solubility in

water, a characteristic imparted by its hydrophobic benzene ring.[1]

Table 1: Core Physical and Chemical Properties
Property Value Source(s)

CAS Number 4316-35-2 [3][4]

Molecular Formula C₁₀H₁₄O₂ [1][3][5]

Molecular Weight 166.22 g/mol [3][5]

Appearance Colorless to pale yellow liquid [1]

Density 1.008 g/mL at 25 °C [6][7]

Boiling Point 95-98 °C / 12 mmHg [6]

Refractive Index n20/D 1.49 [6][7]

Flash Point 67 °C (152.6 °F) - closed cup [8]

Structural Identifiers
IUPAC Name: 1,1-dimethoxyethylbenzene[2]

Synonyms: Acetophenone dimethyl acetal, Acetophenone dimethyl ketal, 1,1-Dimethoxy-1-

phenylethane, Benzene, (1,1-dimethoxyethyl)-[1][2][7]

InChI Key: XKSUVRWJZCEYQQ-UHFFFAOYSA-N[1][3]
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SMILES: COC(C)(OC)c1ccccc1[1]

Spectroscopic Profile for Structural Elucidation
The unique structure of (1,1-Dimethoxyethyl)benzene gives rise to a distinct spectroscopic

signature, which is essential for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is characterized by three main signals. The single

methyl group protons typically appear as a sharp singlet. The six protons of the two

equivalent methoxy groups also produce a singlet. The five protons on the phenyl group will

appear as a more complex multiplet in the aromatic region of the spectrum.

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the methyl carbon, the two

equivalent methoxy carbons, the quaternary ketal carbon, and the carbons of the phenyl ring

(four signals due to symmetry).

Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups present.[2]

C-O Stretching: Strong absorption bands corresponding to the C-O single bonds of the

ketal/ether groups are prominent.

C-H Stretching: The spectrum will show C-H stretching vibrations for both the sp³-hybridized

aliphatic protons (methyl and methoxy groups) typically just below 3000 cm⁻¹, and the sp²-

hybridized aromatic protons just above 3000 cm⁻¹.[9]

Aromatic C=C Stretching: A series of absorptions in the 1450-1600 cm⁻¹ region are

characteristic of the benzene ring.[9]

C-H Bending: Out-of-plane C-H bending vibrations for the monosubstituted benzene ring can

be observed in the 690-770 cm⁻¹ range, which can be diagnostic for the substitution pattern.

[10]

Mass Spectrometry (MS)
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In mass spectrometry, (1,1-Dimethoxyethyl)benzene will exhibit a molecular ion peak (M⁺)

corresponding to its molecular weight. A prominent fragmentation pattern involves the loss of a

methoxy group (-OCH₃) to form a stable oxonium ion, which is often the base peak in the

spectrum.[2]

Reactivity and Synthetic Utility
The chemical behavior of (1,1-Dimethoxyethyl)benzene is dominated by the ketal functional

group.

Ketal Hydrolysis: The Deprotection Mechanism
The most critical reaction of (1,1-Dimethoxyethyl)benzene is its hydrolysis back to

acetophenone. This reaction is efficiently catalyzed by aqueous acid and is the basis for its use

as a protecting group. The mechanism involves protonation of one of the oxygen atoms,

followed by the loss of methanol to form a resonance-stabilized oxocarbenium ion. This

intermediate is then attacked by water, and subsequent deprotonation yields the parent ketone,

acetophenone.

Acid-Catalyzed Ketal Hydrolysis

 (1,1-Dimethoxyethyl)benzene Protonated Ketal
+ H⁺ Oxocarbenium Ion

(Resonance Stabilized)
- CH₃OH

Protonated Hemiketal
+ H₂O

Acetophenone
- H⁺, - CH₃OH

Click to download full resolution via product page

Caption: Mechanism of acid-catalyzed hydrolysis of (1,1-Dimethoxyethyl)benzene.

This deprotection can be achieved with various acid catalysts. For instance, bismuth triflate has

been reported as a highly efficient catalyst for this transformation, highlighting its utility in

chemoselective deprotection protocols.[8]

Role as a Carbonyl Protecting Group
The ketal group is robust and unreactive towards a wide range of reagents, including bases,

nucleophiles, organometallics (like Grignard reagents), and reducing agents (like LiAlH₄ and
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NaBH₄). This stability is the cornerstone of its application as a protecting group. A synthetic

workflow involves two key steps: protection of the ketone and subsequent deprotection after

other desired transformations have been completed.

Ketone
(e.g., Acetophenone)

Protected Ketone
(Ketal Form)

Protection:
CH₃OH, H⁺ cat.

Perform Other Reactions
(e.g., Grignard, Reduction)

Stable to bases,
nucleophiles

Original Ketone
(Regenerated)

Deprotection:
H₃O⁺Modified Molecule

Click to download full resolution via product page

Caption: Workflow illustrating the use of a ketal as a protecting group.

Synthesis Protocol
(1,1-Dimethoxyethyl)benzene is most commonly synthesized via the acid-catalyzed reaction

of acetophenone with an excess of methanol or, more efficiently, with trimethyl orthoformate,

which also acts as a dehydrating agent to drive the equilibrium towards the product.

Experimental Protocol: Synthesis from Acetophenone
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add

acetophenone (1.0 eq), trimethyl orthoformate (2.5 eq), and anhydrous methanol (as

solvent).

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-

TSA) or sulfuric acid (0.01-0.05 eq).
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Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer

Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding a

mild base, such as saturated sodium bicarbonate solution or triethylamine, to neutralize the

acid catalyst.

Extraction: Extract the product into a suitable organic solvent like diethyl ether or ethyl

acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

Purification: Remove the solvent under reduced pressure. The crude product is then purified

by vacuum distillation to yield pure (1,1-Dimethoxyethyl)benzene.

Acetophenone

(1,1-Dimethoxyethyl)benzene

Methanol (2 eq) H⁺ (cat.)

H₂O

Click to download full resolution via product page

Caption: Synthesis of (1,1-Dimethoxyethyl)benzene from Acetophenone.

Safety and Handling
(1,1-Dimethoxyethyl)benzene is a combustible liquid and should be handled with appropriate

care.[8]

Handling: Work in a well-ventilated area or a chemical fume hood.[11] Wear standard

personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid

contact with skin and eyes and prevent inhalation of vapors.[11][12]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Keep

away from heat, sparks, open flames, and other sources of ignition.[12]

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations. It

is classified with a WGK (Water Hazard Class) of 3 in Germany, indicating it is a severe

hazard to water.[8]

Conclusion
(1,1-Dimethoxyethyl)benzene is a synthetically important molecule whose properties are

defined by the interplay between its stable phenyl backbone and its reactive ketal functionality.

Its predictable reactivity, particularly the ease of its formation and acid-catalyzed cleavage,

establishes it as a reliable protecting group for ketones in complex organic syntheses. A

thorough understanding of its physicochemical properties, spectroscopic signatures, and

handling requirements, as detailed in this guide, is essential for its safe and effective use in

research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.fishersci.co.uk/store/msds?partNumber=13448638&countryCode=GB&language=en
https://www.sigmaaldrich.com/US/en/sds/sigald/319953
https://www.sigmaaldrich.com/JP/ja/product/aldrich/376760
https://www.benchchem.com/product/b1582949?utm_src=pdf-body
https://www.benchchem.com/product/b1582949?utm_src=pdf-body
https://www.benchchem.com/product/b1582949?utm_src=pdf-body
https://www.benchchem.com/product/b1582949?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. CAS 4316-35-2: (1,1-Dimethoxyethyl)benzene | CymitQuimica [cymitquimica.com]

2. Benzene, (1,1-dimethoxyethyl)- | C10H14O2 | CID 78008 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. (1,1-dimethoxyethyl)benzene [webbook.nist.gov]

4. CAS Common Chemistry [commonchemistry.cas.org]

5. Substance Registry Services | US EPA [cdxapps.epa.gov]

6. (1,1-DIMETHOXYETHYL)BENZENE | 4316-35-2 [chemicalbook.com]

7. echemi.com [echemi.com]

8. (1,1-Dimethoxyethyl)benzene 97 4316-35-2 [sigmaaldrich.com]

9. chem.libretexts.org [chem.libretexts.org]

10. spectroscopyonline.com [spectroscopyonline.com]

11. echemi.com [echemi.com]

12. sigmaaldrich.com [sigmaaldrich.com]

13. fishersci.co.uk [fishersci.co.uk]

To cite this document: BenchChem. [(1,1-Dimethoxyethyl)benzene chemical properties].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1582949#1-1-dimethoxyethyl-benzene-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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